molecular formula C10H12O4 B14448399 (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol CAS No. 76561-86-9

(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol

Cat. No.: B14448399
CAS No.: 76561-86-9
M. Wt: 196.20 g/mol
InChI Key: YRSSFXIBVODPKR-AXTSPUMRSA-N
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Description

(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is a chiral organic compound with a unique tetrahydronaphthalene structure. This compound is characterized by four hydroxyl groups attached to a naphthalene ring system, making it a polyol derivative. Its stereochemistry is defined by the specific spatial arrangement of its atoms, denoted by the (1S,2R,3R,4S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but often involve specific solvents and temperature controls.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with altered functional groups, such as halogenated naphthalenes, alkylated naphthalenes, and quinones.

Scientific Research Applications

(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s polyol structure makes it a useful model for studying carbohydrate interactions and enzyme activities.

    Medicine: Research into its potential therapeutic properties, such as antioxidant activity, is ongoing.

    Industry: It is utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism by which (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing pathways related to oxidative stress and enzyme regulation. Its polyol nature allows it to interact with multiple sites within a biological system, potentially modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    1,2,3,4-Tetrahydronaphthalene-1,2-diol: Contains fewer hydroxyl groups, resulting in different chemical and biological properties.

    Naphthalene: The parent compound without hydrogenation or hydroxylation, exhibiting different reactivity and applications.

Uniqueness

(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups. This combination provides distinct reactivity and interaction capabilities, making it valuable in various research and industrial applications.

Properties

76561-86-9

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(1S,2R,3R,4S)-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetrol

InChI

InChI=1S/C10H12O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-14H/t7-,8-,9+,10+/m0/s1

InChI Key

YRSSFXIBVODPKR-AXTSPUMRSA-N

Isomeric SMILES

C1=CC=C2[C@@H]([C@H]([C@@H]([C@H](C2=C1)O)O)O)O

Canonical SMILES

C1=CC=C2C(C(C(C(C2=C1)O)O)O)O

Origin of Product

United States

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